molecular formula C18H18O3S B1590836 Methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate CAS No. 108051-48-5

Methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate

Cat. No.: B1590836
CAS No.: 108051-48-5
M. Wt: 314.4 g/mol
InChI Key: JXZVVGJNQWQZOY-UHFFFAOYSA-N
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Description

Methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate is an organic compound with a complex structure that includes a phenylthio group, a propionyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-(phenylthio)acetophenone with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propionyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetate ester can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amides, esters

Scientific Research Applications

Methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The propionyl group may also play a role in modulating the compound’s biological activity by interacting with cellular receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(phenylthio)acetate
  • Methyl 2-(phenylthio)-5-acetylphenylacetate
  • Methyl 2-(phenylthio)-5-butyrylphenylacetate

Uniqueness

Methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate is unique due to the presence of both a phenylthio group and a propionyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(2-phenylsulfanyl-5-propanoylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3S/c1-3-16(19)13-9-10-17(14(11-13)12-18(20)21-2)22-15-7-5-4-6-8-15/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZVVGJNQWQZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558406
Record name Methyl [2-(phenylsulfanyl)-5-propanoylphenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108051-48-5
Record name Methyl [2-(phenylsulfanyl)-5-propanoylphenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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